molecular formula C17H17N5O2 B2462479 8-(2-Ethylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione CAS No. 879472-26-1

8-(2-Ethylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione

Cat. No.: B2462479
CAS No.: 879472-26-1
M. Wt: 323.356
InChI Key: DOASZXGPMFOTEF-UHFFFAOYSA-N
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Description

This compound is a purine derivative . Purines are heterocyclic aromatic organic compounds that consist of two rings (pyrimidine and imidazole) fused together . They are the most widely occurring nitrogen-containing heterocycles in nature .


Synthesis Analysis

A series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates . The anti-proliferative activities of these compounds against HL60, HeLa and A549 cells were tested .


Molecular Structure Analysis

The purine molecular structure consists of fused pyrimidine and imidazole rings . Purines are main pieces that conform the structure of nucleic acids which rule the inheritance processes . Purines also work as metabolic intermediates in different cell functions and as messengers in the signaling pathways throughout cellular communication .


Chemical Reactions Analysis

The inhibitory activities against rhDHFR and behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) of our target compounds were determined .


Physical and Chemical Properties Analysis

The compound has a linear formula of C23H21N5O2 and a molecular weight of 399.456 .

Mechanism of Action

Flow cytometry studies indicated that HL-60 cells treated with 4e displayed S-phase arrest and induction of apoptosis . The effect of 4e on lysosomes and mitochondria were confirmed which indicated that the induction of apoptosis of 4e was acting through a lysosome-nonmitochondrial pathway .

Future Directions

The results suggested that compound 4e, containing an m-methoxyphenyl side chain substituent linked by an α,β-unsaturated carbonyl group as a three-carbon bridge, is worth to be further investigated as a novel potent anticancer agent .

Properties

IUPAC Name

6-(2-ethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-4-11-7-5-6-8-12(11)22-10(2)9-21-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h5-9H,4H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOASZXGPMFOTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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